Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester
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Overview
Description
Preparation Methods
The synthesis of Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester involves multiple steps. The synthetic routes typically include the esterification of hydrazinetetracarboxylic acid with tris(1,1-dimethylethyl) phenylmethyl alcohol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale esterification processes with optimized reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules . In biology and medicine, it may be explored for its potential therapeutic properties and as a tool for studying biochemical pathways. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester can be compared with other similar compounds, such as other esters of hydrazinetetracarboxylic acid. These comparisons highlight its unique structural features and reactivity. Similar compounds include various esters and derivatives of hydrazinetetracarboxylic acid, each with distinct properties and applications .
Properties
IUPAC Name |
benzyl N-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O8/c1-21(2,3)31-18(27)24(17(26)30-15-16-13-11-10-12-14-16)25(19(28)32-22(4,5)6)20(29)33-23(7,8)9/h10-14H,15H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLZOKSSMQGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OCC1=CC=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456421 |
Source
|
Record name | Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185456-24-0 |
Source
|
Record name | Hydrazinetetracarboxylic acid, tris(1,1-dimethylethyl) phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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